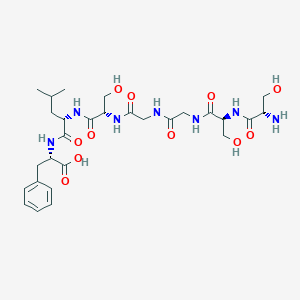
tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate: is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium or platinum may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Researchers may explore its activity against various diseases and its potential as a drug candidate.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals. Its versatility makes it a valuable component in various industrial applications.
作用機序
The mechanism of action of tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.
類似化合物との比較
Similar Compounds
6-Chloropyridine: A precursor in the synthesis of tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate.
tert-Butyl Carbamate: Another precursor used in the synthesis.
Pyridine Derivatives: Compounds with similar structures and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
827342-86-9 |
|---|---|
分子式 |
C10H13ClN2O3 |
分子量 |
244.67 g/mol |
IUPAC名 |
tert-butyl N-(6-chloro-1-hydroxypyridin-2-ylidene)carbamate |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(14)12-8-6-4-5-7(11)13(8)15/h4-6,15H,1-3H3 |
InChIキー |
YUAYQEQREQYNPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N=C1C=CC=C(N1O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




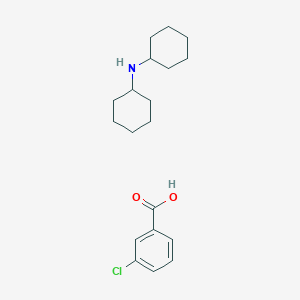
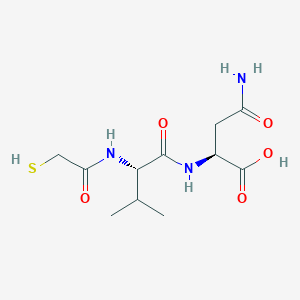
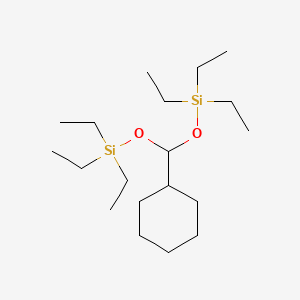
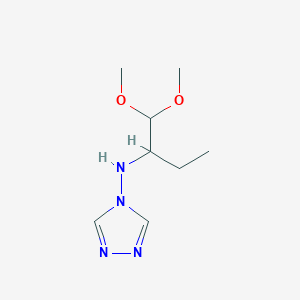
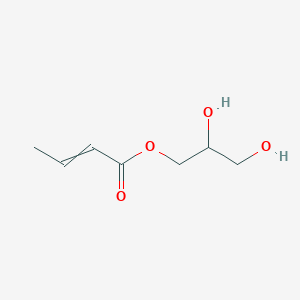
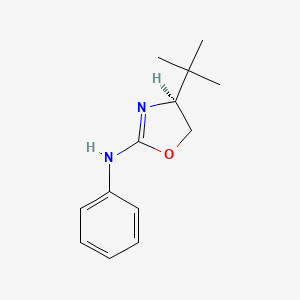
![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)
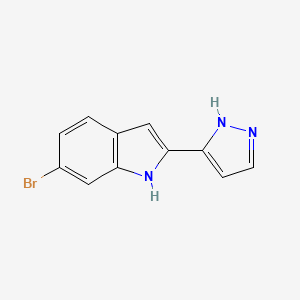
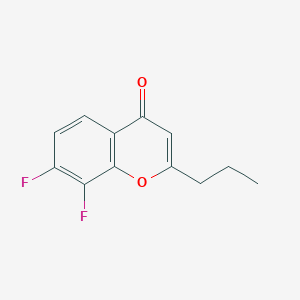
![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)
![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
